molecular formula C12H21NO4 B1441259 3-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)propanoic acid CAS No. 885271-17-0

3-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)propanoic acid

Cat. No. B1441259
CAS RN: 885271-17-0
M. Wt: 243.3 g/mol
InChI Key: MBHLTXJJVQMUHJ-UHFFFAOYSA-N
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Description

“3-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)propanoic acid” is a chemical compound with the CAS Number: 1822533-03-8 . It has a molecular weight of 301.34 . It is usually in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H23NO6/c1-14(2,3)21-13(19)15-8-9(5-6-11(16)17)7-10(15)12(18)20-4/h9-10H,5-8H2,1-4H3,(H,16,17) . This code provides a detailed description of the molecule’s structure, including the number and arrangement of atoms.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 301.34 . It is typically in powder form and is stored at 4 degrees Celsius .

Scientific Research Applications

Dipeptide Synthesis

This compound is utilized in the synthesis of dipeptides. The tert-butyloxycarbonyl (Boc) group serves as a protective group for amino acids during the synthesis process. Researchers have developed room-temperature ionic liquids derived from Boc-protected amino acids, which are used as starting materials in dipeptide synthesis . This method enhances amide formation without the need for additional base, yielding dipeptides in satisfactory amounts.

Ionic Liquid Formation

The Boc-protected version of this compound is instrumental in creating novel room-temperature ionic liquids (RTILs). These RTILs consist of an imidazolium cation and the anions of commercially available Boc-protected amino acids. They are clear and nearly colorless liquids at room temperature and are miscible in various organic solvents .

Peptide Chemistry

In peptide chemistry, the Boc group is essential for protecting the reactive side chains and N-terminus of amino acids. This protection is crucial when using amino acid ionic liquids as reactants and reaction media in organic synthesis .

Cancer Research

The compound has been identified as a suppressor of several pathological processes, including cancer cell migration, tissue fibrosis, and the development of atherosclerotic lesions. This is achieved by inhibiting myocardin-related transcription factor A (MRTF-A), which is a critical factor for epithelial-mesenchymal transition (EMT) .

Metal-Catalyzed Cross-Coupling Reactions

A derivative of this compound, N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester, is frequently used in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Negishi couplings. These reactions are pivotal in the synthesis of complex organic compounds .

Synthesis of Natural Product Intermediates

The Boc-protected form of this compound is used in the synthesis of intermediates for natural products like jaspine B, which exhibits cytotoxic activity against several human carcinoma cell lines. The synthesis involves multiple steps, including esterification, protection, and reduction processes .

Solvent Miscibility

Due to its chemical structure, the Boc-protected form of this compound is miscible in a range of organic solvents, which is beneficial for its use in various chemical reactions and processes. Its miscibility properties make it a versatile reagent in organic synthesis .

Organic Synthesis Media

The Boc-protected amino acid ionic liquids, derived from this compound, can be used as efficient reactants and reaction media in organic synthesis. Their protected nature allows for controlled reactions, particularly in selective or multistep organic syntheses .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, personal protective equipment, and procedures to follow in case of accidental release .

properties

IUPAC Name

3-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-7-6-9(8-13)4-5-10(14)15/h9H,4-8H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBHLTXJJVQMUHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30721059
Record name 3-[1-(tert-Butoxycarbonyl)pyrrolidin-3-yl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30721059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)propanoic acid

CAS RN

885271-17-0
Record name 3-[1-(tert-Butoxycarbonyl)pyrrolidin-3-yl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30721059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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